An In-depth Technical Guide on the Tyr-Arg-Phe-Lys-NH2 (DALDA) Signaling Pathway
An In-depth Technical Guide on the Tyr-Arg-Phe-Lys-NH2 (DALDA) Signaling Pathway
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrapeptide Tyr-Arg-Phe-Lys-NH2, commonly known as DALDA, is a potent and highly selective synthetic agonist for the μ-opioid receptor (MOR).[1][2][3] As a member of the G-protein coupled receptor (GPCR) family, the MOR is a primary target for potent analgesics.[4] DALDA's activation of the MOR initiates a cascade of intracellular signaling events that are central to its pharmacological effects, which include analgesia and modulation of locomotor activity.[1][3] This document provides a comprehensive overview of the DALDA signaling pathway, including quantitative data on its receptor interaction, detailed experimental protocols for its study, and visual representations of the key molecular events.
Introduction to DALDA and the μ-Opioid Receptor
DALDA (H-Tyr-D-Arg-Phe-Lys-NH2) is a dermorphin analog that exhibits high selectivity for the μ-opioid receptor, with significantly lower affinity for δ- and κ-opioid receptors.[2] The MOR is a class A GPCR that is widely distributed throughout the central and peripheral nervous systems.[4][5] Its activation by endogenous opioids (e.g., endorphins) or exogenous agonists like morphine and DALDA leads to a variety of physiological responses, most notably analgesia. However, MOR activation is also associated with adverse side effects such as respiratory depression and the development of tolerance and dependence.[4]
DALDA is a hydrophilic peptide, carrying a net positive charge at physiological pH, which influences its pharmacokinetic properties.[2][3] Understanding the intricate signaling network initiated by DALDA is crucial for the development of novel analgesics with improved therapeutic profiles.
The Core Signaling Pathway of DALDA
Upon binding to the μ-opioid receptor, DALDA induces a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins, primarily of the Gi/o family.[5][6] This activation initiates a cascade of downstream signaling events:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit dissociates from the Gβγ dimer and directly inhibits the activity of adenylyl cyclase.[6][7] This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[6]
-
Modulation of Ion Channels: The dissociated Gβγ subunits play a crucial role in modulating ion channel activity. They can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.[7] This hyperpolarization reduces neuronal excitability. Additionally, Gβγ subunits can inhibit voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.[7]
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: MOR activation can also lead to the stimulation of the MAPK signaling cascade, including the extracellular signal-regulated kinase (ERK).[5] This pathway is implicated in the long-term adaptations to opioid exposure.
These signaling events collectively contribute to a reduction in neuronal activity, which underlies the analgesic effects of DALDA.
Caption: Canonical signaling pathway of DALDA via the μ-opioid receptor.
Quantitative Data
The interaction of DALDA with the μ-opioid receptor has been quantified in various in vitro assays. The following table summarizes key parameters.
| Parameter | Value | Assay System | Reference |
| Binding Affinity (Ki) | 1.69 nM | CHO cells expressing human MOR | [3] |
| Agonist Potency (EC50) | 237 pmol/rat (in vivo) | Rat tail-flick test | [3] |
| GTPγS Binding | Full agonist | [35S]GTPγS binding assay | [4] |
Experimental Protocols
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (Ki) of DALDA for the μ-opioid receptor.
Principle: A radiolabeled ligand with known affinity for the MOR is competed for binding with unlabeled DALDA. The concentration of DALDA that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human μ-opioid receptor (e.g., CHO-K1 cells).
-
Incubation: A constant concentration of a radiolabeled MOR antagonist (e.g., [3H]-diprenorphine) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled DALDA.
-
Separation: The reaction is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of DALDA. Non-linear regression analysis is used to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.
[35S]GTPγS Functional Assay
This assay measures the ability of DALDA to activate G-proteins coupled to the MOR.
Principle: In the inactive state, G-proteins are bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which accumulates in the activated G-protein. The amount of bound [35S]GTPγS is proportional to the extent of G-protein activation.
Methodology:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Incubation: Membranes are incubated with increasing concentrations of DALDA in the presence of GDP and a constant concentration of [35S]GTPγS.
-
Reaction Termination and Separation: The reaction is terminated by rapid filtration, and the amount of [35S]GTPγS bound to the membranes is quantified by scintillation counting.
-
Data Analysis: The data are plotted as [35S]GTPγS binding versus the log concentration of DALDA. Non-linear regression is used to determine the EC50 (potency) and Emax (efficacy) values.
References
- 1. DALDA (H-Tyr-D-Arg-Phe-Lys-NH2), a potent mu-opioid peptide agonist, affects various patterns of locomotor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antinociceptive and respiratory effects of intrathecal H-Tyr-D-Arg-Phe-Lys-NH2 (DALDA) and [Dmt1] DALDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanistic Understanding of Peptide Analogues, DALDA, [Dmt1]DALDA, and KGOP01, Binding to the Mu Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
